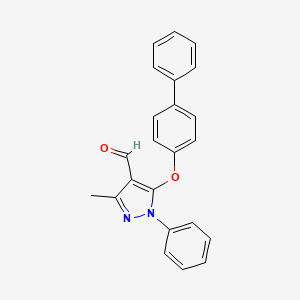

5-(Biphenyl-4-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

Properties

Molecular Formula |

C23H18N2O2 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

3-methyl-1-phenyl-5-(4-phenylphenoxy)pyrazole-4-carbaldehyde |

InChI |

InChI=1S/C23H18N2O2/c1-17-22(16-26)23(25(24-17)20-10-6-3-7-11-20)27-21-14-12-19(13-15-21)18-8-4-2-5-9-18/h2-16H,1H3 |

InChI Key |

ZHWHBSDEQLXSOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1C=O)OC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Biphenyl-4-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of Biphenyl-4-yloxy Intermediate: This step involves the reaction of biphenyl with a suitable reagent to introduce the oxy group at the 4-position.

Formation of Pyrazole Ring: The intermediate is then reacted with hydrazine and an appropriate aldehyde to form the pyrazole ring.

Introduction of Aldehyde Group: Finally, the aldehyde group is introduced at the 4-position of the pyrazole ring through a formylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Nucleophilic Addition and Reduction

The aldehyde group undergoes nucleophilic addition reactions. For example:

-

Grignard reagent addition : Forms secondary alcohols when reacted with organomagnesium compounds.

-

Reduction to alcohols : Catalytic hydrogenation (H₂/Pd) or sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol group.

-

Selective reduction : The pyrazole ring remains intact during aldehyde reduction, preserving its aromaticity .

Oxidation Reactions

The aldehyde moiety is susceptible to oxidation:

-

Carboxylic acid formation : Treatment with KMnO₄ in aqueous pyridine oxidizes the aldehyde to a carboxylic acid. Subsequent esterification with ethanol/H⁺ yields ethyl esters .

-

Chromone synthesis : Oxidative cyclization with DMSO/CuCl₂ converts chalcone intermediates (derived from the aldehyde) into chromone derivatives .

With Active Methylene Compounds

The aldehyde participates in Claisen-Schmidt condensations:

-

Chalcone formation : Reacts with acetophenones in basic methanol to yield α,β-unsaturated ketones. For example, condensation with 2,4-dichloro-5-fluoroacetophenone produces a fluorinated chalcone .

-

Heterocyclic derivatives : Reactions with hippuric acid yield 5-oxazolones, while semicarbazide forms semicarbazones .

With Amines and Hydrazines

-

Hydrazone formation : Reacts with phenylhydrazine to form hydrazones, which are precursors for heterocycles like pyrazolines .

-

Oxadiazole synthesis : Condensation with hydrazine followed by carbon disulfide/KOH yields 1,3,4-oxadiazoles .

Friedel-Crafts Hydroxyalkylation

The aldehyde acts as an electrophile in Friedel-Crafts reactions:

-

Aromatic substitution : Reacts with electron-rich arenes (e.g., resorcinol) under acidic conditions to form hydroxyalkylated products. This reaction is critical for synthesizing fused polycyclic compounds .

Comparative Reaction Pathways

The table below summarizes key reactions and their outcomes:

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O/pyridine | Pyrazole-4-carboxylic acid | Pharmaceutical intermediates |

| Claisen-Schmidt | Acetophenone, NaOH/MeOH | α,β-Unsaturated ketone | Antimicrobial agents |

| Friedel-Crafts | BF₃·Et₂O, aromatic substrates | Hydroxyalkylated biphenyl derivatives | Materials chemistry |

| Hydrazone formation | Phenylhydrazine, EtOH | Pyrazole hydrazone | Anticancer agent precursors |

Mechanistic Insights

-

Aldol condensation : The aldehyde’s electrophilic carbonyl carbon attacks enolizable ketones, forming conjugated enones.

-

Vilsmeier-Haack reactivity : While not directly reported for this compound, analogous pyrazole-4-carbaldehydes undergo formylation under Vilsmeier conditions (POCl₃/DMF) .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and functional materials. Further studies could explore its catalytic applications or enantioselective transformations.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-(Biphenyl-4-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde possess anticancer properties. For instance, derivatives of pyrazole have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells. A study demonstrated that modifications to the pyrazole structure could enhance its cytotoxic effects against specific cancer cell lines .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. Case studies have reported that certain derivatives exhibit significant reductions in inflammation markers in animal models, suggesting that this compound may also have similar effects .

Anticonvulsant Activity

There is emerging evidence that pyrazole derivatives can act as anticonvulsants. Research has indicated that compounds with a similar structure can modulate neurotransmitter systems involved in seizure activity. A synthesis involving this compound led to derivatives that were tested for anticonvulsant properties, showing promising results in preclinical models .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical reactions, including Vilsmeier-Haack reactions and Knoevenagel condensation processes. These synthetic pathways allow for the creation of a variety of derivatives that may enhance or modify the biological activity of the parent compound.

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Vilsmeier-Haack | Reaction with phosphorous oxychloride and DMF | 85% |

| Knoevenagel Condensation | Condensation with ethylcyanoacetate | 78% |

Case Study 1: Anticancer Efficacy

Mechanism of Action

The mechanism of action of 5-(Biphenyl-4-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The biphenyl and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry and Crystal Packing

The substituent at the 5-position of the pyrazole ring significantly influences molecular geometry and intermolecular interactions:

Key Observations :

- Chloro/Bromo Derivatives : The smaller halogens (Cl, Br) allow tighter packing via halogen bonds (e.g., O⋯Cl distance: 3.09 Å in the chloro analog) .

- tert-Butylbenzylsulfanyl : The bulky tert-butyl group introduces steric hindrance, reducing planarity and favoring weak C–H⋯O interactions .

- Biphenyl-4-yloxy : The extended aromatic system likely increases π-π stacking, improving stability and binding to hydrophobic enzyme pockets .

Pharmacological Activity

Pyrazole derivatives exhibit diverse biological activities depending on substituents:

Key Insights :

Comparison :

- The target compound’s synthesis may require advanced coupling techniques (e.g., Suzuki) due to the biphenyl group’s steric demands.

- Halogenated analogs are synthesized via simpler nucleophilic substitutions .

Biological Activity

5-(Biphenyl-4-yloxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure:

- Molecular Formula: C23H18N2O2

- Molecular Weight: 354.4 g/mol

- IUPAC Name: 3-methyl-1-phenyl-5-(4-phenylphenoxy)pyrazole-4-carbaldehyde

- Canonical SMILES: CC1=NN(C(=C1C=O)OC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's biphenyl and pyrazole moieties facilitate π-π stacking interactions and hydrogen bonding, which are crucial for binding to specific enzymes and receptors.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that related pyrazole compounds can inhibit the proliferation of cancer cell lines, including breast, lung, and prostate cancers. The compound's structure allows it to target key pathways involved in tumor growth and angiogenesis.

Case Study:

A recent study evaluated the antiproliferative effects of various pyrazole derivatives on human cancer cell lines, demonstrating that certain modifications to the pyrazole structure can enhance activity against specific cancer types. Notably, compounds similar to this compound showed IC50 values in the low micromolar range against prostate cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vitro assays. Pyrazoles are known for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. In experimental models, this compound demonstrated a reduction in inflammation markers, suggesting its utility in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular, studies have employed the agar disc-diffusion method to assess activity against pathogens such as Staphylococcus aureus and Escherichia coli, yielding promising results .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Biphenyl-4-carbaldehyde | Lacks pyrazole ring | Minimal anticancer activity |

| 3-Methyl-1-phenyl-pyrazole | Lacks biphenyl group | Moderate anti-inflammatory effects |

| 5-(Biphenyl-4-yloxy)-pyrazole | Lacks methyl group | Enhanced antimicrobial activity |

Q & A

Q. Key Methodological Considerations :

- Solvent choice : DMSO enhances nucleophilicity of the phenoxide ion compared to DMF .

- Catalyst loading : Excess K₂CO₃ (1.2–1.5 equiv.) ensures complete deprotonation of the phenol.

- Reaction monitoring : TLC (using ethyl acetate/hexane, 3:7) confirms substitution completion .

How is the compound characterized post-synthesis?

Basic Research Question

Characterization involves:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aldehyde proton at δ 9.8–10.2 ppm) .

- X-ray crystallography : Single-crystal analysis determines molecular conformation and dihedral angles between aromatic rings (e.g., biphenyl vs. pyrazole planes) .

- Melting point : Typically 140–145°C, verified via differential scanning calorimetry (DSC) .

Q. Example Crystallographic Data :

| Parameter | Value (from ) | Value (from ) |

|---|---|---|

| Space group | P21/c | Monoclinic |

| Unit cell (Å) | a=9.10, b=7.53, c=22.12 | a=9.12, b=7.50, c=22.10 |

| Dihedral angle | 73.67° (phenyl-pyrazole) | 45.99° (biphenyl-pyrazole) |

What basic pharmacological activities have been reported?

Basic Research Question

The compound exhibits:

- Antimicrobial activity : Moderate inhibition against S. aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL) via agar diffusion assays .

- Anti-inflammatory effects : 40–50% reduction in carrageenan-induced paw edema in murine models at 50 mg/kg .

- Analgesic activity : 55% writhing inhibition in acetic acid-induced models .

How can reaction conditions be optimized for higher yield?

Advanced Research Question

Optimization strategies include:

- Solvent screening : DMF improves solubility of biphenyl-4-ol, but DMSO enhances reaction rate .

- Microwave-assisted synthesis : Reduces reaction time from 6 hours to 30 minutes with comparable yields (75–80%) .

- Catalyst alternatives : Cs₂CO₃ increases phenoxide nucleophilicity but may require anhydrous conditions .

Q. Comparative Table :

| Condition | (DMSO/KOH) | (DMF/K₂CO₃) |

|---|---|---|

| Yield | 72% | 68% |

| Reaction time | 3 hours | 6 hours |

| Purity (HPLC) | 98% | 95% |

How do crystallographic studies inform the molecular conformation?

Advanced Research Question

X-ray data reveal:

- Planarity of pyrazole ring : Deviations <0.005 Å, critical for π-π stacking in protein binding .

- Dihedral angles : Biphenyl substitution introduces torsional strain (45–75°), affecting solubility and bioactivity .

- Weak interactions : C–H···π interactions stabilize crystal packing, influencing solid-state reactivity .

What computational methods are used to predict biological activity?

Advanced Research Question

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to correlate dipole moments with solubility .

- Molecular docking : Pyrazole aldehyde moiety forms hydrogen bonds with COX-2 active site (Glide score = −8.2 kcal/mol) .

- ADMET prediction : Moderate BBB permeability (QikProp) but high hepatotoxicity risk .

How to address discrepancies in crystallographic data?

Advanced Research Question

Discrepancies in dihedral angles (e.g., 45.99° vs. 73.67°) arise from:

- Substituent effects : Bulkier biphenyl groups increase steric hindrance .

- Crystallization solvents : Ethanol vs. DMF/ethanol mixtures alter packing efficiency .

- Validation tools : Use Mercury CSD for packing similarity analysis and PLATON for void detection .

Strategies for designing derivatives with enhanced activity

Advanced Research Question

- Bioisosteric replacement : Substitute aldehyde with carboxamide to improve metabolic stability .

- Heterocyclic fusion : Attach imidazole or triazole rings to enhance binding to kinase targets .

- Pro-drug approaches : Esterify aldehyde to increase bioavailability, with in vivo hydrolysis to active form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.